Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 2,5-dimethoxyphenyl group in the structure adds to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with versatile biological activities.
Pyrrole: A related heterocycle with a wide range of medicinal applications.
Indole derivatives: Compounds containing an indole ring, known for their diverse biological activities.
Uniqueness
Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct pharmacological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its potential as a drug candidate.
Biological Activity
Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group and a carboxylate moiety. The molecular formula is C14H17N1O4, with a molecular weight of approximately 273.29 g/mol. The presence of methoxy groups enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, particularly in the central nervous system (CNS).
2. Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. The 2,5-dimethoxy substitution is particularly noted for enhancing serotonergic activity .
- Neuroprotective Effects : Some studies have reported that derivatives of pyrrolidine compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
- Antinociceptive Properties : There is evidence that this compound may exhibit pain-relieving effects through modulation of pain pathways in animal models .
Structure-Activity Relationship (SAR)
The efficacy and potency of this compound can be influenced by its structural components. SAR studies highlight the importance of the methoxy groups in enhancing receptor binding affinity and selectivity. For example:
Compound | Receptor Activity | Binding Affinity (nM) |
---|---|---|
This compound | Serotonin Receptor Agonist | <50 |
Related Pyrrolidine Derivative | Dopamine Receptor Antagonist | >100 |
Case Study 1: Antidepressant Screening
In a study evaluating various pyrrolidine derivatives for antidepressant activity, this compound was found to significantly reduce depressive-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg . This effect was associated with increased levels of serotonin in the prefrontal cortex.
Case Study 2: Neuroprotection in Oxidative Stress Models
Another investigation demonstrated that this compound could mitigate neuronal damage induced by oxidative stress in vitro. Neuronal cultures treated with this compound showed a reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-9-4-5-13(18-2)10(6-9)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3 |
InChI Key |
QITLGDVMIHLXHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CNCC2C(=O)OC |
Origin of Product |
United States |
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